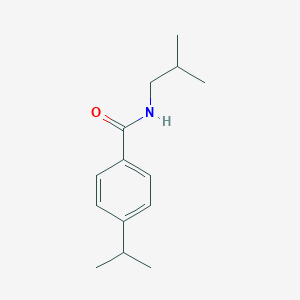
N-isobutyl-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-4-isopropylbenzamide, also known as IBMP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. IBMP is synthesized through a simple and efficient method and has several advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-isopropylbenzamide is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. It has been shown to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 3 (ASIC3), and the voltage-gated potassium channel Kv1.3. N-isobutyl-4-isopropylbenzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Wirkmechanismus
The mechanism of action of N-isobutyl-4-isopropylbenzamide is not fully understood. It is believed to interact with specific binding sites on ion channels and enzymes, thereby modulating their activity. N-isobutyl-4-isopropylbenzamide has been shown to bind to the TRPV1 channel at a site that is distinct from the capsaicin binding site. It has also been shown to inhibit the activity of FAAH by binding to its active site.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropylbenzamide has several biochemical and physiological effects. It has been shown to induce hypothermia in mice, which is believed to be mediated by the activation of the TRPV1 channel. N-isobutyl-4-isopropylbenzamide has also been shown to reduce the activity of the enzyme FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are known to modulate several physiological processes, including pain, inflammation, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-4-isopropylbenzamide has several advantages and limitations for laboratory experiments. One of the main advantages is its simple and efficient synthesis method using commercially available starting materials. N-isobutyl-4-isopropylbenzamide is also stable under normal laboratory conditions and has a long shelf life. However, N-isobutyl-4-isopropylbenzamide has several limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-isobutyl-4-isopropylbenzamide also has a relatively low potency compared to other compounds that modulate ion channels and enzymes.
Zukünftige Richtungen
There are several future directions for the use of N-isobutyl-4-isopropylbenzamide in scientific research. One direction is to investigate the role of N-isobutyl-4-isopropylbenzamide in modulating the activity of other ion channels and enzymes. Another direction is to develop more potent derivatives of N-isobutyl-4-isopropylbenzamide that can be used in experiments that require higher concentrations. Additionally, N-isobutyl-4-isopropylbenzamide can be used as a tool to investigate the role of endocannabinoids in various physiological and pathological conditions.
Synthesemethoden
N-isobutyl-4-isopropylbenzamide can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzoic acid with isobutylamine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. After the completion of the reaction, the product is purified by column chromatography using a suitable solvent system.
Eigenschaften
Produktname |
N-isobutyl-4-isopropylbenzamide |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
DZTZQYFIPXQIBG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)



![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







